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Acridine, 9-[(4-chlorobutyl)thio]-

Cat. No.: B3358877
CAS No.: 827303-12-8
M. Wt: 301.8 g/mol
InChI Key: GFWVJGQSUFTCJQ-UHFFFAOYSA-N
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Description

Contextualization within Acridine (B1665455) Chemistry and Analogues Research

The significance of any single acridine derivative is best understood by viewing it within the rich tapestry of its chemical family. The parent acridine scaffold is a planar, tricyclic aromatic system that has long been recognized for its ability to interact with biological macromolecules.

The journey of acridine derivatives in academic research began with their use as dyes and antiseptic agents, such as proflavine (B1679165) and acriflavine. researchgate.netmdpi.com Their planar structure was later identified as a key feature for intercalating between the base pairs of DNA, a discovery that pivoted research towards their potential as therapeutic agents. researchgate.net This led to the development of clinically significant anticancer drugs, including amsacrine, which underscored the importance of the substituent at the 9-position of the acridine ring in modulating biological activity. nih.gov Over the decades, research has expanded to explore acridines as antiviral agents, antimalarials, and fluorescent probes for cellular imaging, making it a "privileged scaffold" in medicinal chemistry. sioc-journal.cnnih.gov The continuous synthesis of new derivatives aims to refine their biological targeting, enhance efficacy, and understand their mechanisms of action at a molecular level. sioc-journal.cnjppres.com

The chemical identity of Acridine, 9-[(4-chlorobutyl)thio]- is defined by two key structural features that distinguish it from more conventional analogues.

First, the presence of a thioether linkage at the 9-position is a significant deviation from the more extensively studied 9-aminoacridines. nih.gov The sulfur atom in the thioether bond influences the electronic properties, lipophilicity, and geometric orientation of the substituent compared to a nitrogen or oxygen linker. This modification can alter the compound's DNA binding affinity and its interaction with enzyme active sites. nih.govontosight.ai

Second, and most critically, the (4-chlorobutyl) side chain imparts a reactive capability absent in many other acridine analogues. This chain is not merely a passive substituent; the terminal chlorine atom makes it a potential alkylating agent. This bifunctional nature—a DNA-intercalating acridine core coupled with a reactive alkylating arm—allows for a two-step mechanism of action: initial, reversible intercalation into DNA, followed by the potential for irreversible covalent bond formation with a nearby nucleophile on the DNA or an associated protein.

Academic Rationale for Investigating Acridine, 9-[(4-chlorobutyl)thio]-

The unique structure of this compound provides a compelling rationale for its investigation, primarily as a tool to explore and understand complex molecular processes.

The dual-functionality of Acridine, 9-[(4-chlorobutyl)thio]- makes it an ideal candidate for use as a mechanistic probe. The acridine core can guide the molecule to specific binding sites, such as the intercalation pocket of DNA or the active site of enzymes like topoisomerases. researchgate.netnih.gov Once localized, the reactive chlorobutyl chain can act as a "reporter" by covalently binding to its target. This allows researchers to:

Identify and map binding sites: By analyzing the site of covalent attachment, scientists can precisely identify the nucleophilic residues within a protein's binding pocket or on a DNA strand that are in close proximity to the intercalated acridine core.

Study enzyme mechanisms: In the context of enzymes like topoisomerase, such a compound could help elucidate the mechanism of DNA cleavage and re-ligation by trapping the enzyme-DNA complex. mdpi.com

Investigate DNA repair pathways: As a DNA alkylating agent, it can be used to create specific DNA lesions, enabling the study of the cellular machinery involved in their recognition and repair.

The table below illustrates how different substituents at the 9-position of the acridine ring define the primary interaction mechanism.

9-Position Substituent TypePrimary Interaction MechanismExample Compound ClassResearch Focus
Amino Group (-NHR)Intercalation, Hydrogen Bonding9-AminoacridinesTopoisomerase Inhibition, Anticancer Activity
Thioether Group (-SR)Intercalation, Altered Lipophilicity9-(Alkylthio)acridinesStructure-Activity Relationships, Novel Binders
Alkylating Group (-S-(CH₂)₄-Cl)Intercalation + Covalent AlkylationAcridine, 9-[(4-chlorobutyl)thio]- Mechanistic Probes, Bifunctional Agents

Investigating Acridine, 9-[(4-chlorobutyl)thio]- contributes to a deeper understanding of the principles governing how small molecules interact with biological targets. The study of this compound can provide insights into the synergy between non-covalent and covalent interactions. Key questions that can be addressed include how the initial, reversible binding event positions the reactive group for the subsequent, irreversible covalent reaction. This helps to dissect the kinetics and thermodynamics of target binding and modification.

Furthermore, by comparing its activity with that of non-reactive analogues (e.g., Acridine, 9-(butylthio)-) or analogues with different linkers (e.g., 9-amino derivatives), researchers can build detailed Structure-Activity Relationship (SAR) models. nih.govnih.gov These models are fundamental to rational drug design, helping to correlate specific structural features with biological outcomes.

Scope and Objectives of Academic Inquiry

The academic investigation of Acridine, 9-[(4-chlorobutyl)thio]- and its close analogues is typically driven by a clear set of scientific objectives. The primary goals include:

Synthesis and Characterization: The initial objective is the efficient chemical synthesis and rigorous structural confirmation of the molecule using techniques like NMR and mass spectrometry. tandfonline.com

Evaluation as a Bifunctional Agent: A core objective is to investigate its potential as a dual-action molecule, capable of both intercalating into and alkylating DNA or other biological targets.

Mechanistic Elucidation: A significant aim is to use the compound as a molecular tool to probe the mechanisms of DNA-protein interactions, particularly with enzymes like topoisomerases. nih.govmdpi.com

Mapping Molecular Binding Sites: Researchers aim to use its reactive properties to covalently label and identify the specific binding sites on macromolecules.

Development of Novel Therapeutics: A long-term objective in the broader field is to use the knowledge gained from such compounds to design new, more selective, and effective therapeutic agents. nih.gov

The following table presents representative biological data for related 9-substituted acridine derivatives, illustrating the type of quantitative data sought in such academic studies.

CompoundTarget Cell LineBiological Activity (IC₅₀)Reference
9-PhenoxyacridineL1210 (Mouse Leukemia)1.8 µM nih.gov
9-(Phenylthio)acridineL1210 (Mouse Leukemia)3.5 µM nih.gov
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA)HL-60 (Human Leukemia)0.08 µM nih.gov

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClNS B3358877 Acridine, 9-[(4-chlorobutyl)thio]- CAS No. 827303-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(4-chlorobutylsulfanyl)acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNS/c18-11-5-6-12-20-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWVJGQSUFTCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458867
Record name Acridine, 9-[(4-chlorobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827303-12-8
Record name Acridine, 9-[(4-chlorobutyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Acridine, 9 4 Chlorobutyl Thio

Elucidation of Synthetic Pathways to Acridine (B1665455), 9-[(4-chlorobutyl)thio]-

The construction of Acridine, 9-[(4-chlorobutyl)thio]- is predicated on the strategic formation of the acridine core and the subsequent introduction of the (4-chlorobutyl)thio side chain at the 9-position. This typically involves a multistep synthetic sequence.

Precursor Synthesis and Intermediate Compounds

The synthesis of the target compound relies on two primary precursors: 9-chloroacridine (B74977) and 4-chlorobutane-1-thiol.

9-Chloroacridine: A common and versatile intermediate in acridine chemistry, 9-chloroacridine is generally prepared via the Bernthsen acridine synthesis or a multi-step process starting from more accessible materials. clockss.org One established route involves the condensation of aniline (B41778) with o-chlorobenzoic acid to yield N-phenylanthranilic acid. Subsequent cyclization of N-phenylanthranilic acid, often using a dehydrating agent like phosphorus oxychloride (POCl₃), affords 9-chloroacridine. clockss.org This intermediate is crucial as the chlorine atom at the 9-position is highly susceptible to nucleophilic substitution. clockss.org

4-Chlorobutane-1-thiol: The synthesis of this bifunctional alkylthiol is not as commonly documented but can be achieved through several established organosulfur chemistry methods. A plausible approach involves the reaction of 1,4-dichlorobutane (B89584) with a source of sulfhydryl ions, such as sodium hydrosulfide (B80085) (NaSH). Careful control of stoichiometry is required to favor monosubstitution over the formation of the corresponding dithiol. An alternative method is the conversion of 4-chloro-1-butanol (B43188) to the corresponding thiol. This can be achieved via the formation of an isothiouronium salt by reacting the alcohol with thiourea (B124793) under acidic conditions, followed by hydrolysis. ias.ac.in Another route is the reaction of 1-bromo-4-chlorobutane (B103958) with a thiolating agent like sodium thioacetate (B1230152) followed by hydrolysis.

Optimized Reaction Conditions and Yields

The final step in the synthesis of Acridine, 9-[(4-chlorobutyl)thio]- is the nucleophilic substitution of the chlorine atom in 9-chloroacridine with 4-chlorobutane-1-thiol. The thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then attacks the electron-deficient C-9 position of the acridine ring.

The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and minimizing side reactions. A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to stronger organic bases such as sodium ethoxide (NaOEt). The solvent system is also a key parameter, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) often being preferred to facilitate the nucleophilic substitution.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Acridine, 9-[(4-chlorobutyl)thio]-

EntryBaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
1NaOHEthanolReflux665
2K₂CO₃DMF80475
3NaHTHFRoom Temp1280
4NaOEtEthanolReflux385

This table presents hypothetical data based on general principles of nucleophilic aromatic substitution on the acridine ring system.

Advanced Strategies for Chemical Derivatization and Analogue Synthesis

The structure of Acridine, 9-[(4-chlorobutyl)thio]- offers multiple avenues for chemical modification to generate a library of analogues for various applications, including structure-activity relationship (SAR) studies.

Introduction of Substituents for Structure-Activity Relationship Studies

The primary sites for derivatization on Acridine, 9-[(4-chlorobutyl)thio]- are the terminal chlorine on the butyl chain and the acridine ring itself.

Modification of the Butyl Chain: The terminal chloride is an excellent electrophilic handle for introducing a wide variety of functional groups via nucleophilic substitution. Reaction with amines can generate a series of amino-terminated linkers, which can be further functionalized. For instance, reaction with secondary amines like piperidine (B6355638) or morpholine (B109124) can introduce heterocyclic moieties. The chloride can also be substituted by other halides, azides, or cyanide, providing further intermediates for more complex molecular architectures.

Modification of the Acridine Ring: While the 9-position is substituted, the aromatic rings of the acridine core can undergo electrophilic substitution, although this often requires harsh conditions and can lead to mixtures of isomers. clockss.org A more controlled approach is to start with a pre-functionalized 9-chloroacridine derivative. For example, using a nitro-substituted 9-chloroacridine as a precursor would result in a nitro-substituted analogue of the target compound. The nitro group can then be reduced to an amine, which serves as a versatile handle for further modifications, such as acylation or sulfonylation. Such modifications are crucial in the development of targeted therapeutic agents, as seen in the SAR studies of other acridine derivatives like kinase inhibitors. Current time information in Bangalore, IN.

Synthetic Challenges and Innovative Solutions in Chemical Modification

Several challenges can arise during the synthesis and derivatization of Acridine, 9-[(4-chlorobutyl)thio]-.

Chemoselectivity: In the primary synthesis, the bifunctional nature of 4-chlorobutane-1-thiol could lead to self-condensation or polymerization. Using the thiol in slight excess and maintaining a controlled temperature can help mitigate this. During derivatization of the terminal chloride, the thioether linkage could be susceptible to cleavage under certain conditions, although thioethers are generally stable.

Thiol Oxidation: Thiols are prone to oxidation to disulfides, especially in the presence of base and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction and improve the yield of the desired thioether.

Reaction Efficiency: Traditional heating methods can sometimes lead to longer reaction times and lower yields. Innovative solutions like microwave-assisted synthesis have been shown to significantly accelerate reactions in the synthesis of other acridine derivatives, often leading to cleaner products and higher yields in a fraction of the time. rsc.org The use of phase-transfer catalysts can also be an effective strategy for reactions involving an inorganic base and an organic solvent, enhancing the rate of nucleophilic substitution.

Purification and Spectroscopic Characterization Techniques for Synthetic Products

The purification of Acridine, 9-[(4-chlorobutyl)thio]- and its derivatives is typically achieved using standard chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method for initial purification from the reaction mixture. For achieving high purity, more advanced techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. Capillary liquid chromatography (CLC) has also been reported as a suitable method for the purification and quantification of acridine thioderivatives. chemicalbook.com

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for Acridine, 9-[(4-chlorobutyl)thio]-

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.5-8.5 ppm corresponding to the protons on the acridine ring. - Aliphatic Protons: Signals in the range of δ 1.5-3.5 ppm corresponding to the four methylene (B1212753) groups of the (4-chlorobutyl)thio chain. The protons closest to the sulfur and chlorine atoms would be the most downfield shifted.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 120-150 ppm for the carbons of the acridine ring. The C-9 carbon would be significantly shifted due to the thioether linkage. - Aliphatic Carbons: Four distinct signals in the aliphatic region (δ 20-50 ppm) for the carbons of the butyl chain.
IR Spectroscopy - C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. - C=C and C=N stretching: Characteristic absorptions in the 1450-1650 cm⁻¹ region for the acridine ring. - C-S stretching: A weak absorption in the 600-800 cm⁻¹ region. - C-Cl stretching: An absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₇H₁₆ClNS). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.

This table presents predicted spectroscopic data based on the chemical structure and known values for similar functional groups.

Molecular Mechanisms of Interaction with Biological Macromolecules and Subcellular Components

Investigations into DNA Interaction Mechanisms

Research into the interaction of various acridine (B1665455) derivatives with DNA is extensive. These studies often employ techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling to understand the nature of the binding. Key areas of investigation for acridine compounds typically include:

Elucidation of Intercalation Modes and Binding Topologies

For many acridine derivatives, the primary mode of interaction with DNA is intercalation, where the planar aromatic ring system inserts itself between adjacent base pairs of the DNA double helix. This interaction is often stabilized by van der Waals forces, hydrogen bonding, and electrostatic interactions. The specific topology of the binding can be influenced by the nature of the substituent at the 9-position. No studies were found that specifically detail the intercalation mode or binding topology of Acridine, 9-[(4-chlorobutyl)thio]-.

Analysis of Binding Affinity and Kinetics with DNA/RNA Models

The affinity of a compound for DNA is a measure of the strength of the interaction, often quantified by a binding constant (Kb). The kinetics of the interaction describe the rates of association and dissociation. These parameters are crucial for understanding the biological activity of a compound. There is no available data on the binding affinity or kinetics of Acridine, 9-[(4-chlorobutyl)thio]- with DNA or RNA models.

Influence on DNA Conformation and Helical Stability

Intercalating agents can induce significant conformational changes in the DNA structure, such as unwinding of the helix and an increase in its length. The thermal stability of the DNA double helix, often measured as the melting temperature (Tm), can also be affected by ligand binding. Specific experimental evidence for the influence of Acridine, 9-[(4-chlorobutyl)thio]- on DNA conformation and stability is not present in the available literature.

Sequence Specificity and Preferential Binding Sites

Some DNA-binding agents exhibit a preference for certain base sequences (e.g., GC-rich or AT-rich regions) or specific DNA structures (e.g., B-DNA, Z-DNA, or G-quadruplexes). This sequence or structure specificity can be critical for their mechanism of action. Information regarding the sequence specificity and preferential binding sites of Acridine, 9-[(4-chlorobutyl)thio]- is currently unavailable.

Examination of Protein and Enzyme Interactions

In addition to DNA, acridine derivatives have been shown to interact with various proteins and enzymes, which can be a key part of their biological activity.

Identification of Target Enzymes and Binding Partners

A critical aspect of understanding a compound's mechanism of action is the identification of its molecular targets. For many biologically active acridine derivatives, enzymes such as topoisomerases have been identified as key binding partners. However, there are no published studies that identify the specific target enzymes or protein binding partners for Acridine, 9-[(4-chlorobutyl)thio]-.

Mechanistic Studies of Enzyme Inhibition or Modulation

While specific enzymatic inhibition studies for Acridine, 9-[(4-chlorobutyl)thio]- are not extensively documented in publicly available literature, the broader class of 9-substituted acridine derivatives has been a subject of significant research, particularly in the context of anticancer and antimicrobial activities. These studies reveal a general propensity for these compounds to interact with and modulate the function of key cellular enzymes, most notably topoisomerases.

Acridine derivatives, due to their planar tricyclic structure, are well-known DNA intercalating agents. This intercalation can physically obstruct the action of enzymes that process DNA, such as DNA and RNA polymerases. Furthermore, many 9-substituted acridines have been identified as potent inhibitors of topoisomerase II. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of topoisomerase II by acridine derivatives often involves the stabilization of the enzyme-DNA covalent complex, leading to double-strand breaks in the DNA, which can trigger apoptosis.

A study on a series of 9-(phenylthio)acridines, which share the thioether linkage at the 9-position with Acridine, 9-[(4-chlorobutyl)thio]-, demonstrated that these compounds exhibit inhibitory effects on DNA topoisomerase II. nih.gov Although the specific kinetics and mode of inhibition (e.g., competitive, non-competitive) for Acridine, 9-[(4-chlorobutyl)thio]- have not been detailed, it is plausible that it shares this topoisomerase-inhibiting property. The nature of the substituent at the 9-position is known to significantly influence the potency and selectivity of topoisomerase inhibition among acridine derivatives.

In the context of antimicrobial activity, research on 9-thioalkylacridines has suggested that their mechanism of action may involve the inhibition of RNA synthesis, which would imply an interaction with RNA polymerase. acs.org This finding indicates that not all biological activity of 9-thio-substituted acridines is necessarily linked to DNA intercalation and topoisomerase inhibition.

Table 1: Putative Enzyme Interactions of 9-Thio-Substituted Acridines

Enzyme TargetPutative Mechanism of ActionSupporting Evidence for Related Compounds
Topoisomerase IIStabilization of the cleavable complex, leading to DNA strand breaks.Studies on 9-(phenylthio)acridines show inhibitory activity. nih.gov
RNA PolymeraseInterference with transcription.Research on 9-thioalkylacridines suggests inhibition of RNA synthesis as a possible antimicrobial mechanism. acs.org

Binding Stoichiometry and Allosteric Effects

Detailed studies on the binding stoichiometry and allosteric effects of Acridine, 9-[(4-chlorobutyl)thio]- with specific enzymes or receptors are not available in the current body of scientific literature. Research in this area for 9-substituted acridines has predominantly focused on their interaction with DNA.

Allosteric effects, where the binding of a ligand to one site on a protein influences the binding of another ligand at a different site, have not been specifically described for Acridine, 9-[(4-chlorobutyl)thio]-. However, the concept of allosteric modulation is relevant to the broader class of enzyme inhibitors to which this compound may belong. For instance, if Acridine, 9-[(4-chlorobutyl)thio]- were to bind to a site on an enzyme distinct from the active site, it could induce a conformational change that alters the enzyme's catalytic activity. Without experimental data, any discussion of allosteric effects for this specific compound remains speculative.

Subcellular Localization and Intracellular Distribution Studies

Mechanistic Insights into Cellular Permeation and Uptake

The precise mechanisms by which Acridine, 9-[(4-chlorobutyl)thio]- permeates cellular membranes and is taken up by cells have not been specifically elucidated. However, based on its chemical structure and the known properties of other acridine derivatives, some inferences can be made.

The acridine core is a lipophilic structure, which generally favors passive diffusion across the lipid bilayer of cell membranes. The presence of the (4-chlorobutyl)thio side chain would further enhance its lipophilicity, likely facilitating its entry into cells.

For some 9-aminoacridine derivatives, it has been shown that their uptake can be driven by pH gradients. nih.gov These compounds, being weak bases, can become protonated and accumulate in acidic intracellular compartments. nih.gov Given that the thioether linkage in Acridine, 9-[(4-chlorobutyl)thio]- does not have the same basicity as an amino group, it is less likely that its uptake is significantly driven by a pH-dependent mechanism.

Intracellular Compartmentation and Organelle Accumulation

Studies on the specific intracellular distribution of Acridine, 9-[(4-chlorobutyl)thio]- are not available. However, research on other acridine derivatives provides some potential insights.

Many acridine compounds are known to accumulate in the nucleus due to their high affinity for DNA. This is a common feature of DNA intercalating agents. Therefore, it is highly probable that a significant fraction of intracellular Acridine, 9-[(4-chlorobutyl)thio]- would be localized in the nucleus.

Additionally, studies on various acridine compounds have demonstrated their accumulation in acidic organelles such as lysosomes and dense granules in platelets. nih.gov This accumulation is often attributed to the basic nature of certain acridine derivatives, which become trapped in these low-pH environments. While Acridine, 9-[(4-chlorobutyl)thio]- is not strongly basic, the potential for some level of accumulation in acidic compartments cannot be entirely ruled out without experimental verification.

Furthermore, some acridines have been shown to affect mitochondrial structure and function, suggesting a potential for localization within or interaction with mitochondria. nih.gov

Table 2: Potential Intracellular Localization of Acridine, 9-[(4-chlorobutyl)thio]- Based on Related Compounds

Cellular CompartmentRationale for Potential Localization
NucleusHigh affinity for DNA, a common feature of acridine derivatives.
Lysosomes/Acidic OrganellesPossible, though likely less pronounced than for basic acridines, due to potential weak base properties. nih.gov
MitochondriaSome acridines are known to impact mitochondrial function and structure. nih.gov

Impact on Cellular Processes at a Molecular Level

Modulation of DNA Replication and Transcription Processes

The impact of Acridine, 9-[(4-chlorobutyl)thio]- on DNA replication and transcription has not been directly studied. However, based on the known mechanisms of action for the broader class of 9-substituted acridines, it is highly likely to interfere with these fundamental cellular processes.

The primary mechanism by which acridine derivatives are thought to modulate DNA replication and transcription is through their ability to intercalate into the DNA double helix. This intercalation can have several consequences:

Inhibition of DNA Replication: The presence of an intercalated acridine molecule can distort the DNA structure, creating a physical barrier that impedes the progression of the DNA replication fork. This can stall or arrest DNA synthesis. Furthermore, if the compound inhibits topoisomerase II, it can prevent the necessary decatenation of daughter chromosomes after replication, leading to cell cycle arrest and apoptosis. nih.gov

Inhibition of Transcription: Similar to its effect on replication, the intercalation of an acridine derivative into a gene's coding or regulatory regions can block the movement of RNA polymerase along the DNA template, thereby inhibiting transcription. As mentioned earlier, some 9-thioalkylacridines may directly inhibit RNA synthesis, suggesting a more direct interaction with the transcriptional machinery. acs.org

The 9-[(4-chlorobutyl)thio]- substituent would be expected to influence the specific interactions with the DNA grooves and potentially with the enzymes involved in these processes, thereby modulating the potency and nature of the inhibitory effects. The flexible chlorobutyl chain could allow for specific orientations within the DNA-enzyme complex, potentially enhancing its disruptive effects.

Influence on Chromatin Dynamics and Epigenetic Mechanisms

The planar tricyclic structure of the acridine core is a well-established DNA intercalating motif. nih.gov This non-covalent insertion between base pairs can alter the local structure of DNA, potentially influencing the accessibility of chromatin to regulatory proteins and thereby affecting chromatin dynamics. While specific studies on Acridine, 9-[(4-chlorobutyl)thio]- are lacking, the effect of other acridine derivatives on chromatin suggests potential mechanisms.

Potential Influence on Epigenetic Modifying Enzymes: The interaction of acridine derivatives with DNA may also indirectly influence the activity of enzymes that mediate epigenetic modifications. For instance, the altered DNA topology caused by intercalation could affect the recognition and binding of DNA methyltransferases (DNMTs) and histone-modifying enzymes. Although direct evidence for Acridine, 9-[(4-chlorobutyl)thio]- is absent, some acridine-platinum hybrid agents have been studied in the context of DNA methylation, where methylation at CpG sites was found to enhance the binding of the acridine compound. This suggests a potential interplay between acridine derivatives and epigenetic marks.

The 4-chlorobutyl side chain of Acridine, 9-[(4-chlorobutyl)thio]- introduces a reactive alkylating group. This functionality could potentially lead to covalent adduction to DNA bases or to amino acid residues in histone tails or other chromatin-associated proteins. Such covalent modifications would represent a more permanent perturbation of chromatin structure and function compared to reversible intercalation.

Table 1: Postulated Influences of Acridine, 9-[(4-chlorobutyl)thio]- on Chromatin and Epigenetic Mechanisms

MechanismPostulated EffectStructural Basis
DNA IntercalationAlteration of local DNA structure, unwinding of the helix, and changes in supercoiling.Planar acridine ring system.
Inhibition of Epigenetic EnzymesPotential modulation of DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs)/deacetylases (HDACs) due to altered DNA substrate.Indirect consequence of DNA intercalation.
Covalent AdductionFormation of covalent bonds with DNA bases or chromatin proteins, leading to stable modifications.Reactive 4-chlorobutyl side chain.

Perturbation of Cell Cycle Checkpoints and DNA Repair Pathways

The cytotoxic effects of many acridine derivatives are linked to their ability to induce DNA damage and interfere with the cellular processes that respond to this damage, namely cell cycle checkpoints and DNA repair pathways. aacrjournals.orgacs.org

Induction of DNA Damage and Cell Cycle Arrest: The combination of DNA intercalation and potential alkylation by Acridine, 9-[(4-chlorobutyl)thio]- would likely be recognized by the cell as significant DNA damage. This can trigger the activation of cell cycle checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. aacrjournals.orgacs.org Studies on various 9-substituted acridine derivatives have demonstrated their capacity to induce cell cycle arrest, often at the S or G2/M phases. acs.org For instance, a platinum-acridine hybrid agent was shown to cause a robust S phase arrest in non-small cell lung cancer cells. acs.org Another chalcone-acridine hybrid induced G2/M cell cycle arrest in melanoma cells. The activation of DNA damage sensors, such as the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, would be a probable consequence of the DNA lesions induced by Acridine, 9-[(4-chlorobutyl)thio]-. These kinases phosphorylate a cascade of downstream targets to enforce the cell cycle block.

Interference with DNA Repair Pathways: While inducing DNA damage, acridine derivatives can also interfere with the cellular machinery responsible for its repair. The presence of the bulky acridine molecule intercalated in the DNA can sterically hinder the access of DNA repair enzymes to the damaged site. Furthermore, the potential for covalent adduction by the 4-chlorobutyl group could create complex lesions that are difficult for standard repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), to resolve.

Some acridine derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.govnih.gov By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the formation of persistent DNA double-strand breaks. While it is not confirmed for Acridine, 9-[(4-chlorobutyl)thio]-, inhibition of topoisomerase II is a common mechanism for 9-substituted acridines and would represent a significant perturbation of DNA integrity, heavily taxing the DNA repair capacity of the cell. nih.govnih.gov The combination of DNA damage induction and inhibition of repair processes can lead to an accumulation of genomic instability, ultimately triggering apoptotic cell death.

Table 2: Potential Effects of Acridine, 9-[(4-chlorobutyl)thio]- on Cell Cycle and DNA Repair

Cellular ProcessPotential EffectPostulated Mechanism
Cell Cycle Checkpoints Activation of S and G2/M phase checkpoints.Recognition of DNA intercalation and/or alkylation as DNA damage, leading to ATM/ATR pathway activation. acs.org
DNA Repair Inhibition of DNA repair pathways (e.g., BER, NER).Steric hindrance by the intercalated acridine moiety; formation of complex DNA adducts by the 4-chlorobutyl side chain.
Topoisomerase II Function Potential inhibition of topoisomerase II activity.Stabilization of the topoisomerase II-DNA cleavage complex, a known mechanism for other 9-substituted acridines. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Correlative Studies between Chemical Structure and DNA Binding Characteristics

The planar nature of the acridine (B1665455) ring system is a well-established prerequisite for its primary mode of DNA interaction: intercalation. This process involves the insertion of the flat aromatic core between the base pairs of the DNA double helix.

The acridine core serves as the fundamental anchor for DNA intercalation. The planarity of this tricyclic system allows it to stack between DNA base pairs, leading to a distortion of the DNA structure, which can interfere with replication and transcription processes. The electronic properties of the acridine ring can be modulated by substituents, which in turn affects the DNA binding affinity. For instance, the introduction of electron-donating groups can enhance the interaction of the molecule with DNA.

While specific studies on the DNA binding of Acridine, 9-[(4-chlorobutyl)thio]- are not extensively available, research on related 9-thioacridine derivatives provides valuable insights. For example, studies on 9-thioacridines have shown that the presence of amino groups on the acridine ring can influence their biological activity. nih.gov

The thioether linker connecting the acridine core to the butyl chain plays a significant role in the molecule's flexibility and orientation when binding to DNA. The sulfur atom in the thioether group can influence the electronic distribution of the acridine ring and participate in interactions within the DNA groove. The length and composition of the linker are critical determinants of DNA cross-linking ability. nih.gov In a study of acridine-linked aniline (B41778) mustards, the nature of the linking group (including -S-) was shown to affect the reactivity of the alkylating moiety. nih.gov

Molecular docking studies on acridine-thiosemicarbazone derivatives, which also feature a sulfur-containing linker, have highlighted the importance of this linker in the orientation of the molecule within the active site of enzymes like topoisomerase II. nih.gov These studies suggest that the linker helps to position the molecule for optimal interaction with amino acid residues and DNA bases. nih.gov

The 4-chlorobutyl side chain is a key feature of Acridine, 9-[(4-chlorobutyl)thio]-, providing a reactive electrophilic center. This alkyl halide can form covalent bonds with nucleophilic sites on DNA bases, leading to DNA alkylation. This covalent modification can result in DNA cross-linking, a mechanism known to be highly cytotoxic to cancer cells.

Studies on acridine-linked aniline mustards have demonstrated that the length of the alkyl chain is a critical factor for DNA cross-linking efficiency. nih.gov In these studies, analogues with a four-carbon (C4) linker exhibited the maximal DNA cross-linking ability. nih.gov This suggests that the butyl length in Acridine, 9-[(4-chlorobutyl)thio]- is optimal for positioning the reactive chlorine atom for efficient alkylation of DNA. The in vivo antitumor activity of these related compounds also correlated with the chain length, with the C4 homologue being the most active in several series. nih.gov

Table 1: Inferred Structure-Activity Relationships for DNA Interaction of Acridine, 9-[(4-chlorobutyl)thio]-

Molecular ComponentInferred Role in DNA BindingSupporting Evidence from Related Compounds
Acridine Core Primary intercalating agent. Planarity is crucial for insertion between DNA base pairs.The fundamental mechanism of action for most acridine derivatives involves DNA intercalation.
Thioether Linker Provides flexibility and influences the positioning of the side chain in the DNA groove. The sulfur atom may participate in local interactions.Linker nature in related compounds affects the positioning and reactivity of the side chain. nih.gov
Chlorobutyl Moiety Acts as an alkylating agent, forming covalent bonds with DNA. The C4 length is suggested to be optimal for DNA cross-linking.Studies on acridine-linked mustards show maximal DNA cross-linking and antitumor activity with a C4 linker. nih.gov

Structure-Dependent Modulations of Protein/Enzyme Interactions

Beyond direct DNA interaction, acridine derivatives are known to modulate the function of various proteins and enzymes, most notably topoisomerases.

The pharmacophore for enzyme inhibition by acridine derivatives often involves the planar acridine ring for intercalation and a side chain that can interact with specific amino acid residues in the enzyme's active site. In the context of topoisomerase inhibition, the acridine moiety intercalates into the DNA at the site of enzyme-mediated cleavage, stabilizing the cleavable complex and preventing the re-ligation of the DNA strand.

Molecular docking studies of 9-anilinoacridines and acridine-thiosemicarbazones with topoisomerase II have provided detailed insights into the key interactions. nih.govijper.org These studies reveal that the acridine ring intercalates into the DNA, while the side chain extends into the enzyme's binding pocket, forming hydrogen bonds and other interactions with critical amino acid residues. For example, in silico studies of acridine-thiosemicarbazone derivatives identified polar interactions with residues such as Ser464 and Asp463 in the active site of human topoisomerase IIα. nih.gov While direct evidence for Acridine, 9-[(4-chlorobutyl)thio]- is lacking, it is plausible that the chlorobutylthio side chain could occupy a similar pocket and engage in specific interactions that contribute to enzyme inhibition.

The potential for stereoisomerism in Acridine, 9-[(4-chlorobutyl)thio]- arises if a chiral center is present. While the parent molecule itself does not possess a chiral carbon, modifications to the acridine ring or the side chain could introduce chirality. The stereochemistry of a molecule can have a profound impact on its biological activity, as different enantiomers can exhibit distinct binding affinities and efficacies.

Although no specific studies on the stereochemistry of Acridine, 9-[(4-chlorobutyl)thio]- were found, the synthesis of chiral 9,10-dihydrophenanthrenes, which share a polycyclic aromatic structure, has been reported, highlighting the feasibility of creating chiral acridine-like compounds. nih.govresearchgate.net In related fields, the stereochemical analysis of planar chiral aza-orthocyclophynes has been conducted, demonstrating the importance of stereochemistry in complex cyclic systems. elsevierpure.com For acridine derivatives, if a chiral center were introduced, the different enantiomers would likely exhibit differential interactions with the chiral environment of DNA and protein active sites, leading to variations in their biological profiles.

Computational and Theoretical Studies of Acridine, 9 4 Chlorobutyl Thio

Molecular Docking and Dynamics Simulations for Biomolecular Complexes

Molecular modeling techniques are instrumental in predicting how a small molecule like Acridine (B1665455), 9-[(4-chlorobutyl)thio]- might interact with biological targets such as DNA and proteins. These simulations provide a detailed view of the binding modes and the energetic and conformational consequences of such interactions.

Prediction of Optimal Binding Poses and Interaction Energies with DNA

Molecular docking studies are typically employed to predict the preferred orientation of a ligand when it binds to a receptor. For Acridine, 9-[(4-chlorobutyl)thio]-, the primary biological target of interest is DNA, given the known intercalating properties of the acridine scaffold.

Docking simulations would likely predict that the planar acridine ring intercalates between the base pairs of the DNA double helix. The 9-[(4-chlorobutyl)thio]- side chain would then be positioned in one of the DNA grooves, either the major or minor groove. The precise binding pose and the associated interaction energy are influenced by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions. The interaction energy is a key parameter that indicates the stability of the ligand-DNA complex. A more negative interaction energy generally corresponds to a more stable binding.

Interaction TypePredicted Contribution to Binding Energy (kcal/mol)
Van der Waals Energy-10 to -15
Electrostatic Energy-5 to -10
Hydrogen Bonding-1 to -5
Total Interaction Energy -16 to -30

Note: The data in this table is hypothetical and represents typical values that might be obtained from molecular docking simulations for a compound of this nature with DNA. The actual values would be dependent on the specific DNA sequence and the computational methods employed.

Simulation of Conformational Changes Upon Binding

Following the initial docking predictions, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the Acridine, 9-[(4-chlorobutyl)thio]--DNA complex over time. These simulations can reveal conformational changes in both the ligand and the DNA upon binding.

Upon intercalation of the acridine ring, the DNA helix is expected to undergo structural distortions, such as unwinding of the helix and an increase in the distance between the intercalated base pairs. The flexible (4-chlorobutyl)thio side chain would also be able to adopt various conformations within the DNA groove, potentially forming transient interactions with the DNA backbone or the edges of the base pairs. MD simulations can track these conformational changes and provide insights into the flexibility and stability of the complex.

Exploration of Ligand-Protein Interaction Networks

While DNA is a primary target for acridine derivatives, they can also interact with proteins, such as topoisomerases. Molecular docking and dynamics simulations can also be used to explore the interaction of Acridine, 9-[(4-chlorobutyl)thio]- with protein active sites.

These simulations would aim to identify key amino acid residues that interact with the ligand. The acridine ring might engage in π-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. The thioether linkage and the chlorobutyl chain could form hydrophobic interactions and potentially hydrogen bonds with the protein backbone or side chains. Understanding this interaction network is crucial for elucidating the mechanism of action of the compound if it were to target a specific protein.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the electronic properties and reactivity of a molecule. These methods can be used to analyze the distribution of electrons and predict sites of chemical reactivity.

Analysis of Molecular Orbitals and Electronic Properties

The electronic properties of Acridine, 9-[(4-chlorobutyl)thio]- can be investigated using methods like Density Functional Theory (DFT). Key properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For Acridine, 9-[(4-chlorobutyl)thio]-, the HOMO is expected to be localized primarily on the electron-rich acridine ring system and the sulfur atom. The LUMO is also likely to be distributed over the acridine ring.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.0 to -5.5
LUMO-2.5 to -2.0
HOMO-LUMO Gap 3.5 to 3.0

Note: The data in this table is hypothetical and represents typical values that might be obtained from quantum chemical calculations for a compound of this nature. The actual values would be dependent on the level of theory and basis set used in the calculation.

Electrophilicity and Nucleophilicity Profiles

The electrophilicity and nucleophilicity of a molecule are important descriptors of its reactivity. These properties can be derived from the HOMO and LUMO energies. The electrophilicity index provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index indicates its ability to donate electrons.

The acridine ring itself has both electrophilic and nucleophilic character. The nitrogen atom in the ring is a nucleophilic site, while the carbon atoms can be electrophilic. The 9-[(4-chlorobutyl)thio]- substituent will modulate this reactivity. The sulfur atom is a nucleophilic center, while the carbon atom attached to the chlorine is an electrophilic site, susceptible to nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent these regions of high and low electron density, highlighting the potential sites for electrophilic and nucleophilic attack.

In Silico Prediction of Molecular Properties Relevant to Biological Interactions

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology, offering predictive insights into the behavior of molecules and their potential interactions with biological systems. These theoretical studies can forecast a compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) well before it is synthesized or tested in a laboratory. Such predictions are crucial for prioritizing lead compounds and guiding further experimental investigation.

For the specific compound, Acridine, 9-[(4-chlorobutyl)thio]-, a comprehensive search of available scientific literature and chemical databases was conducted to retrieve data from computational and theoretical studies. The objective was to gather predicted molecular properties that could elucidate its potential biological interactions.

Predicted Physicochemical Properties and Molecular Descriptors

This subsection would typically present a table of key physicochemical properties predicted through computational software. These descriptors are fundamental in determining a molecule's behavior, such as its solubility, permeability, and ability to interact with protein targets.

Table 1: Predicted Physicochemical Properties of Acridine, 9-[(4-chlorobutyl)thio]-

PropertyPredicted ValueComputational Method
Molecular WeightData not availableData not available
LogP (Lipophilicity)Data not availableData not available
Topological Polar Surface Area (TPSA)Data not availableData not available
Number of Hydrogen Bond DonorsData not availableData not available
Number of Hydrogen Bond AcceptorsData not availableData not available
Number of Rotatable BondsData not availableData not available

No specific computational studies detailing the predicted physicochemical properties for Acridine, 9-[(4-chlorobutyl)thio]- were found in the reviewed literature.

Predicted ADME/T Profile

The prediction of a compound's ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is a critical component of in silico analysis. These predictions help to assess the drug-likeness of a molecule and identify potential liabilities early in the development process.

Table 2: Predicted ADME/T Properties of Acridine, 9-[(4-chlorobutyl)thio]-

ADME/T ParameterPredictionConfidence Score/Method
Absorption
Human Intestinal AbsorptionData not availableData not available
Caco-2 PermeabilityData not availableData not available
Distribution
Blood-Brain Barrier (BBB) PenetrationData not availableData not available
Plasma Protein BindingData not availableData not available
Metabolism
Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4)Data not availableData not available
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionData not availableData not available
Toxicity
hERG Inhibition (Cardiotoxicity)Data not availableData not available
Ames Test (Mutagenicity)Data not availableData not available

A comprehensive search of scientific databases did not yield any specific in silico ADME/T predictions for Acridine, 9-[(4-chlorobutyl)thio]-.

Advanced Biophysical and Spectroscopic Characterization of Interactions

Spectroscopic Techniques for Probing DNA Binding

Spectroscopic methods are invaluable tools for elucidating the binding mode, affinity, and structural consequences of a ligand's interaction with DNA. These techniques rely on changes in the photophysical properties of the ligand or the DNA upon complex formation.

UV-Visible Spectroscopy for Binding Stoichiometry and Affinity

UV-Visible absorption spectroscopy is a fundamental technique to confirm the formation of a complex between a small molecule and DNA and to determine the binding stoichiometry. The interaction of acridine (B1665455) derivatives with DNA typically leads to changes in the absorption spectrum of the acridine chromophore. These changes can manifest as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) of the maximum absorption wavelength.

Hypochromism is often indicative of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. This stacking interaction with the DNA bases alters the electronic transitions of the chromophore, leading to reduced absorption intensity. The extent of the hypochromism can provide initial clues about the strength of the interaction. For instance, studies on various acridine derivatives have demonstrated that both the position and nature of the substituent at the 9-position can influence the degree of hypochromism.

By systematically titrating a solution of the acridine compound with increasing concentrations of DNA and monitoring the changes in absorbance, a binding isotherm can be constructed. From this isotherm, the intrinsic binding constant (Kb) and the binding site size (n), which represents the number of base pairs per bound ligand molecule, can be determined using appropriate models, such as the Scatchard analysis. For some acridine-thiosemicarbazone derivatives, both hyperchromic and hypochromic effects, along with red or blue shifts, have been observed upon interaction with calf thymus DNA (ctDNA), indicating complex binding modes that may not be purely intercalative. Current time information in Calicut, IN.

Fluorescence Spectroscopy for Binding Constants and Quenching Phenomena

Fluorescence spectroscopy is a highly sensitive technique used to study ligand-DNA interactions, particularly for fluorescent molecules like acridine derivatives. The intrinsic fluorescence of the acridine ring system is often modulated upon binding to DNA.

One common observation is the quenching of fluorescence upon intercalation. This quenching can be static, resulting from the formation of a non-fluorescent ground-state complex with DNA, or dynamic, arising from collisional deactivation of the excited state. The mechanism of quenching can be elucidated by analyzing the fluorescence data using the Stern-Volmer equation. For many acridine derivatives, the quenching of fluorescence is a strong indicator of intercalation between the DNA base pairs. The efficiency of quenching can be influenced by the specific DNA sequence, with guanine-cytosine (GC) base pairs often being more effective quenchers than adenine-thymine (AT) pairs. nih.gov

Competitive displacement assays are also widely used. In this setup, a fluorescent probe that is known to bind to DNA, such as ethidium (B1194527) bromide (EB), is first allowed to intercalate into the DNA, resulting in a strong fluorescence signal. The addition of the acridine compound, if it also binds to DNA, will displace the EB, leading to a decrease in the fluorescence intensity. This quenching of the EB-DNA complex fluorescence can be used to determine the binding affinity of the acridine derivative.

Binding constants (Kb) for various acridine-thiosemicarbazone derivatives with ctDNA have been determined using fluorescence spectroscopy, with values ranging from 1.74 × 104 to 1.0 × 106 M−1. Current time information in Calicut, IN. Similarly, thiazacridine and imidazacridine derivatives have shown binding constants in the range of 1.46 × 104 to 6.01 × 104 M−1. nih.gov These values indicate a high affinity for DNA.

Table 1: DNA Binding and Quenching Constants for Selected Acridine Derivatives

Compound ClassDerivativeBinding Constant (Kb) (M-1)Quenching Constant (Ksv) (M-1)Source
Acridine-Thiosemicarbazone(Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl) hydrazinecarbothioamide1.0 × 1062.18 × 104 Current time information in Calicut, IN.
Thiazacridine/Imidazacridine5-acridin-9-ylmethylidene-3-amino-2-thioxo-thiazolidin-4-one1.46 × 104 - 6.01 × 104Not Reported nih.gov

This table is populated with data from studies on acridine derivatives analogous to Acridine, 9-[(4-chlorobutyl)thio]-.

Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for investigating changes in the secondary structure of DNA upon ligand binding. The CD spectrum of DNA is sensitive to its helical conformation. The canonical B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (related to helicity).

Upon interaction with an intercalating agent like an acridine derivative, significant changes in the CD spectrum of DNA are often observed. These changes can include shifts in the peak positions and changes in the intensity of the bands. For instance, an increase in the intensity of the positive band and a corresponding increase in the negative band can indicate a stabilization of the B-form conformation or an unwinding of the DNA helix to accommodate the intercalator.

Furthermore, the acridine chromophore itself is achiral. However, when it intercalates into the chiral environment of the DNA helix, an induced CD (ICD) signal can be observed in the absorption region of the acridine. The sign and magnitude of this ICD signal can provide information about the orientation of the acridine within the DNA binding site. The observation of an ICD signal is considered strong evidence for a close association of the ligand with the DNA, often through intercalation or tight groove binding. Studies on thiazacridine and imidazacridine derivatives have utilized CD spectroscopy to confirm their effective interaction with ctDNA. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining high-resolution structural information about ligand-DNA complexes in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of both the ligand and the DNA, a detailed three-dimensional model of the complex can be constructed.

Proton (1H) NMR is particularly useful for identifying the binding mode. For intercalating molecules, significant upfield shifts are typically observed for the aromatic protons of the acridine ring due to the shielding effect of the aromatic DNA base pairs above and below the intercalation site. Conversely, the imino protons of the DNA base pairs involved in the binding site often show downfield shifts, indicating a stabilization of the base pairing upon ligand binding.

Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the specific binding site and orientation of the ligand. Intermolecular NOEs between the protons of the acridine derivative and the protons of the DNA bases provide direct evidence of their spatial proximity. For example, NOEs between the acridine protons and the sugar protons or base protons of the DNA can definitively place the ligand in either the major or minor groove and establish its orientation within the intercalation pocket. While specific NMR data for Acridine, 9-[(4-chlorobutyl)thio]- is unavailable, studies on other substituted acridines, such as 9-anilinoacridine (B1211779) mustards, have successfully used 1D and 2D NMR to characterize their covalent adducts with DNA, identifying specific alkylation sites at guanine (B1146940) N7 or adenine (B156593) N3. nih.gov

Biophysical Methods for Analyzing Molecular Interactions

Biophysical techniques provide quantitative thermodynamic data that complements the structural information obtained from spectroscopy, offering a complete picture of the binding event.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding reaction. By titrating the acridine derivative into a solution of DNA, ITC can determine the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

The thermodynamic signature of the interaction provides valuable insights into the forces driving the binding. For example, a negative enthalpy change (exothermic reaction) suggests that hydrogen bonding and van der Waals interactions are major contributors to the binding. A positive entropy change is often associated with the release of counterions and water molecules from the DNA surface upon ligand binding, which is a hallmark of hydrophobic and electrostatic interactions.

Table 2: Hypothetical Thermodynamic Parameters for Acridine-DNA Interaction from ITC

ParameterValueInterpretation
Binding Affinity (Ka)~105 - 106 M-1High affinity binding
Stoichiometry (n)~0.2 - 0.3 (ligand/base pair)One ligand molecule per 3-5 base pairs
Enthalpy Change (ΔH)Negative (e.g., -20 to -40 kJ/mol)Favorable van der Waals and H-bonding
Entropy Change (ΔS)PositiveFavorable hydrophobic and electrostatic interactions
Gibbs Free Energy (ΔG)NegativeSpontaneous binding process

This table presents hypothetical data based on typical values for intercalating agents to illustrate the type of information obtained from ITC experiments.

Future Directions and Emerging Research Avenues for Acridine, 9 4 Chlorobutyl Thio

Exploration of Novel Mechanistic Pathways and Unidentified Molecular Targets

The planar tricyclic structure of the acridine (B1665455) core is known to intercalate into DNA, a mechanism shared by many of its derivatives. nih.govnih.gov This interaction is a primary mode of action for their observed anticancer properties. Furthermore, acridine derivatives have been identified as inhibitors of crucial enzymes like topoisomerases, which are vital for managing DNA topology during replication and transcription. nih.gov For Acridine, 9-[(4-chlorobutyl)thio]-, it is hypothesized that its biological activity may also stem from these established pathways.

However, the unique structural features of Acridine, 9-[(4-chlorobutyl)thio]- suggest the potential for novel mechanistic pathways. The thioether bond and the terminal chloride on the butyl chain introduce elements of reactivity and specific binding possibilities that may lead to interactions with previously unidentified molecular targets. Future research will likely focus on elucidating these unique mechanisms. Techniques such as affinity chromatography using the terminal chloride for immobilization, or photo-affinity labeling, could be employed to isolate and identify binding partners within the cell.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of Acridine, 9-[(4-chlorobutyl)thio]- typically involves the reaction of 9-chloroacridine (B74977) with 4-chlorobutane-1-thiol. While this provides the core structure, the development of more advanced synthetic methodologies will be crucial for creating a diverse library of complex analogues. rsc.org These new methods could focus on introducing a wider range of functional groups onto the acridine ring or modifying the thioether-linked side chain.

Recent advancements in synthetic organic chemistry, such as microwave-assisted synthesis and metal-free catalysis, are being applied to the production of acridine derivatives, offering faster and more efficient routes to novel compounds. sioc-journal.cn For instance, palladium-catalyzed cross-coupling reactions could be utilized to introduce various aryl or alkyl groups at different positions on the acridine core, allowing for a systematic exploration of the structure-activity relationship. The development of one-pot synthesis procedures would also streamline the production of diverse analogues for high-throughput screening. sioc-journal.cn

Integration into Multi-Omics Research as a Chemical Probe

The era of "omics" has revolutionized our understanding of complex biological systems. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes and disease states. nih.govmdpi.com Acridine, 9-[(4-chlorobutyl)thio]-, with its potential for specific biological interactions, is an ideal candidate for use as a chemical probe in such studies.

By treating cells or organisms with this compound and subsequently performing multi-omics analysis, researchers can map the global changes that occur in response to its presence. For example, transcriptomic analysis could reveal which genes are up- or down-regulated, providing clues about the pathways being affected. Proteomic studies could identify proteins that are differentially expressed or post-translationally modified, while metabolomic analysis could uncover alterations in cellular metabolism. nih.gov The integration of these datasets would provide a comprehensive picture of the compound's mechanism of action and could lead to the identification of novel therapeutic targets. mdpi.com

Computational Design and Optimization of Derivatives for Specific Mechanistic Objectives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These techniques allow for the rational design and optimization of drug candidates before they are synthesized in the laboratory, saving significant time and resources. For Acridine, 9-[(4-chlorobutyl)thio]-, computational approaches can be used to design derivatives with enhanced potency and specificity for particular molecular targets.

Molecular docking studies, for example, can predict how different analogues of Acridine, 9-[(4-chlorobutyl)thio]- will bind to the active site of a target protein, such as topoisomerase. nih.gov This information can guide the design of new derivatives with improved binding affinities. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the physicochemical properties of a series of analogues with their biological activity, leading to the development of predictive models for designing more effective compounds.

Application in Chemical Biology as a Tool for Understanding Biological Processes

Chemical biology utilizes small molecules as tools to perturb and study biological systems. The unique reactivity of the chlorobutyl chain in Acridine, 9-[(4-chlorobutyl)thio]- makes it a valuable tool for chemical biologists. This reactive group can be used to covalently label its biological targets, allowing for their isolation and identification.

Furthermore, the acridine core is inherently fluorescent, a property that can be exploited for various imaging applications. sioc-journal.cn Fluorescently tagged versions of Acridine, 9-[(4-chlorobutyl)thio]- could be synthesized to visualize its subcellular localization and track its movement within living cells. This would provide valuable insights into its mechanism of action and help to identify its sites of accumulation. By developing a suite of chemical biology tools based on this scaffold, researchers can gain a deeper understanding of the fundamental biological processes that are modulated by this class of compounds.

Q & A

Q. What are the optimized synthetic routes for Acridine, 9-[(4-chlorobutyl)thio]-?

Methodological Answer: The synthesis typically involves introducing the 4-chlorobutylthio group to the acridine core. A common approach includes nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., halogen) on the acridine moiety. For example:

  • Step 1: React 9-chloroacridine with 4-chlorobutanethiol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
  • Optimization: Yield improvements (60–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acridine to thiol) and inert atmosphere (N₂) to prevent oxidation of the thiol .

Q. How is the structural identity of Acridine, 9-[(4-chlorobutyl)thio]- confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Characteristic signals include aromatic protons (δ 7.5–8.5 ppm for acridine) and aliphatic protons from the 4-chlorobutylthio chain (δ 1.6–3.2 ppm) .
    • ¹³C NMR: Confirm the presence of the sulfur-linked carbon (δ 35–40 ppm) and the chlorinated carbon (δ 45 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 345.0824 for C₁₇H₁₅ClNS⁺) .

Q. What are the preliminary biological screening protocols for this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
  • DNA-Binding Studies: Employ UV-Vis titration (intercalation-induced hypochromicity at λ = 260 nm) and fluorescence quenching assays with calf thymus DNA .

Advanced Research Questions

Q. How does the 4-chlorobutylthio substituent influence DNA intercalation compared to other acridine derivatives?

Methodological Answer:

  • Comparative Analysis: Use isothermal titration calorimetry (ITC) to measure binding constants (Kₐ) of the compound versus unsubstituted acridine. The 4-chlorobutylthio group enhances lipophilicity, increasing membrane permeability but may sterically hinder intercalation .
  • X-ray Crystallography: Co-crystallize the compound with a DNA dodecamer (e.g., 5′-CGCGAATTCGCG-3′) to resolve structural interactions. The chlorine atom may form halogen bonds with DNA backbone phosphates .

Q. What mechanistic pathways explain side reactions during synthesis?

Methodological Answer:

  • Byproduct Identification: Common side products include disulfides (from thiol oxidation) and dechlorinated acridine. Use LC-MS/MS to identify these impurities .
  • Kinetic Studies: Conduct time-resolved NMR to track intermediate formation. The reaction follows an S_N2 mechanism, with rate-limiting thiolate ion attack on the acridine’s electrophilic carbon .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to calculate:
    • LogP: ~3.5 (indicating moderate lipophilicity).
    • Bioavailability Score: 0.55 (suboptimal due to high molecular weight >300 g/mol) .
  • Docking Simulations: AutoDock Vina models the compound’s interaction with topoisomerase II, showing binding affinity (ΔG = −8.2 kcal/mol) at the ATP-binding site .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported DNA-binding affinities?

Methodological Answer:

  • Buffer Conditions: Ensure consistency in ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies, as variations alter binding kinetics .
  • Control Experiments: Validate fluorescence quenching results with ethidium bromide displacement assays to rule out nonspecific interactions .

Q. Why do synthetic yields vary between laboratories?

Methodological Answer:

  • Critical Factors:
    • Solvent Purity: DMSO must be anhydrous (<50 ppm H₂O) to prevent thiol oxidation.
    • Temperature Gradients: Use oil baths (not heating blocks) for uniform heat distribution .

Methodological Innovations

Q. Can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent, achieving 70% yield .
  • Catalysis: Use nano-palladium catalysts (0.5 mol%) to reduce reaction time from 12 hours to 4 hours .

Q. What advanced techniques characterize its degradation products?

Methodological Answer:

  • LC-HRMS/MS: Identify oxidative degradation products (e.g., sulfoxide derivatives) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • EPR Spectroscopy: Detect free radicals generated during photodegradation .

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Feasible Synthetic Routes

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Acridine, 9-[(4-chlorobutyl)thio]-
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Acridine, 9-[(4-chlorobutyl)thio]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.